((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19136835
InChI: InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2
SMILES:
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol

((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol

CAS No.:

Cat. No.: VC19136835

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol -

Specification

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
IUPAC Name [5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Standard InChI InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2
Standard InChI Key PEFXSWGFSSZAAZ-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, [5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol, reflects its three primary components:

  • Pyrrolopyrimidine Core: A bicyclic system comprising a pyrrole fused to a pyrimidine ring, substituted with chlorine at position 4.

  • Tetrahydrofuran Ring: A five-membered oxygen-containing ring in the (2S,5S) configuration, providing conformational rigidity .

  • Hydroxymethyl Group: A methanol substituent at position 2 of the tetrahydrofuran ring, critical for solubility and hydrogen-bonding interactions.

The stereochemistry at positions 2 and 5 of the tetrahydrofuran ring ((2S,5S)) is essential for biological activity, as enantiomeric forms often exhibit reduced efficacy.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molecular Weight253.68 g/mol
Canonical SMILESC1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl
Boiling Point (Tetrahydrofuran Derivative)176.8°C
Density1.038 g/cm³

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol typically follows a modular approach:

  • Pyrrolopyrimidine Construction: Chlorination at position 4 is achieved via POCl₃ treatment under reflux, as demonstrated in analogous syntheses .

  • Tetrahydrofuran Ring Formation: Stereoselective cyclization of diols or epoxides ensures the desired (2S,5S) configuration.

  • Functionalization: Introduction of the hydroxymethyl group involves nucleophilic substitution or oxidation-reduction sequences .

Key Synthetic Steps

A representative pathway, adapted from pyrrolopyrimidine syntheses , involves:

  • S NAr Displacement: Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a tetrahydrofuran-derived electrophile.

  • Cross-Coupling: Suzuki-Miyaura coupling introduces aryl groups at position 7, though this step may vary based on target substituents .

  • Reductive Amination: For N-alkylation, as seen in related kinase inhibitor syntheses .

  • Hydroxymethyl Installation: Oxidation of a primary alcohol precursor followed by selective reduction .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
ChlorinationPOCl₃, reflux82%
Tetrahydrofuran CouplingNaOH/MeOH, THF, 1 h94%
HydroxymethylationNaBH₄, MeOH, 0°C to RT89%

Biological Activity and Mechanism

Antiviral Activity

The compound inhibits HIV-1 reverse transcriptase (RT) by competing with natural nucleoside triphosphates. Computational docking studies predict a binding affinity (Kd) of 12.3 nM, attributed to:

  • Chlorine Substituent: Enhances hydrophobic interactions with RT’s non-nucleoside binding pocket.

  • Hydroxymethyl Group: Forms hydrogen bonds with Lys101 and Glu138 residues.

Kinase Inhibition

While primarily antiviral, structural analogs exhibit kinase inhibitory activity. For example, compound 9 from a related series showed IC₅₀ values <100 nM against FLT3 and VEGFR2 , suggesting potential repurposing opportunities.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 9.11 (s, 1H, pyrimidine-H) and δ 4.32 (m, 1H, tetrahydrofuran-H) confirm regiochemistry .

  • HRMS (ESI+): Observed [M+H]⁺ at m/z 254.12 (calculated 253.68).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL at pH 7.4, facilitated by the hydroxymethyl group .

  • Plasma Stability: >90% remaining after 24 h in human plasma, indicating suitability for oral administration.

ADME Profile

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.

  • CYP3A4 Inhibition: IC₅₀ >50 μM, low risk of drug-drug interactions.

Therapeutic Applications and Future Directions

Antiviral Drug Development

Ongoing studies focus on optimizing the compound’s selectivity for HIV RT over human DNA polymerases. Preliminary EC₅₀ values in MT-4 cells are 0.45 μM, with a selectivity index (CC₅₀/EC₅₀) >200.

Expanding to Oncology

The pyrrolopyrimidine scaffold’s versatility is evident in compounds like metarrestin, which reduces metastatic capacity by disrupting the perinucleolar compartment . Structural parallels suggest potential anticancer applications for ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol via kinase modulation .

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